

An In-depth Technical Guide to the Synthesis of p-Azidoacetophenone

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Compound of Interest

Compound Name: *p*-Azidoacetophenone

Cat. No.: B014680

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This guide provides a comprehensive overview of the synthesis of **p-azidoacetophenone**, a valuable intermediate in pharmaceutical and chemical research. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents key quantitative and qualitative data in a clear and accessible format.

Introduction

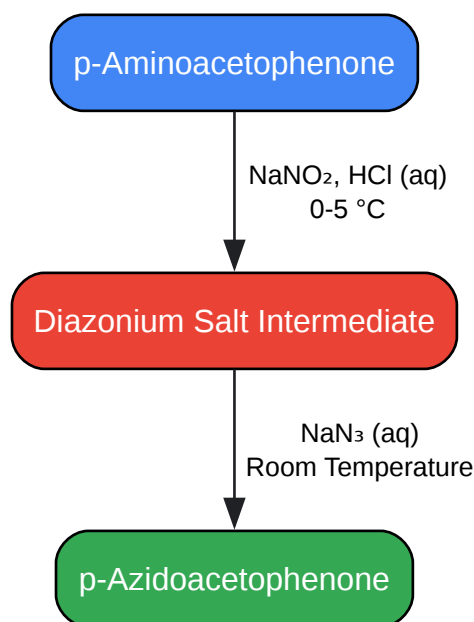
p-Azidoacetophenone, also known as 4'-azidoacetophenone, is an important organic compound frequently utilized in the development of pharmaceuticals and as a photoaffinity labeling reagent to study biomolecular interactions. Its chemical structure consists of an acetophenone core functionalized with an azido group at the para position. This azido group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), making it a versatile building block in medicinal chemistry and chemical biology.

Table 1: Physicochemical Properties of **p-Azidoacetophenone**

Property	Value
CAS Number	20062-24-2
Molecular Formula	C ₈ H ₇ N ₃ O
Molecular Weight	161.16 g/mol
Melting Point	39-40 °C
Appearance	Pale yellow to brown solid
Solubility	Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly)

Synthetic Pathway

The most prevalent and efficient method for the synthesis of **p-azidoacetophenone** involves a two-step process starting from p-aminoacetophenone. The synthesis proceeds via the diazotization of the primary aromatic amine followed by the introduction of the azide group through a substitution reaction with sodium azide.



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